(3S,3'aR,8'aS,8'bS)-2'-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
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Overview
Description
The compound (3S,3’aR,8’aS,8’bS)-2’-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione is a complex organic molecule featuring a spiro structure. This compound is notable for its unique arrangement of atoms, which includes a trifluoromethyl group, a chloro-substituted phenyl ring, and an indole moiety. The spiro configuration imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3’aR,8’aS,8’bS)-2’-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Spirocyclization: The formation of the spiro structure is a critical step, which can be accomplished through intramolecular cyclization reactions, often catalyzed by Lewis acids.
Final Functionalization: The chloro and other substituents are introduced in the final steps, typically through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized indole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications are of significant interest. Its unique structure may confer specific biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications, including materials science and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups can enhance binding affinity to certain enzymes or receptors, while the indole moiety may interact with biological macromolecules through π-π stacking or hydrogen bonding. The spiro structure provides rigidity, which can influence the compound’s overall bioactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- **(3S,3’aR,8’aS,8’bS)-2’-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione
- **(3S,3’aR,8’aS,8’bS)-2’-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione
Uniqueness
The uniqueness of this compound lies in its spiro structure, which imparts significant rigidity and stability. The presence of both trifluoromethyl and chloro groups enhances its reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H17ClF3N3O3 |
---|---|
Molecular Weight |
475.8 g/mol |
IUPAC Name |
(3S,3'aR,8'aS,8'bS)-2'-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C23H17ClF3N3O3/c24-14-8-7-11(10-13(14)23(25,26)27)30-19(31)17-16-6-3-9-29(16)22(18(17)20(30)32)12-4-1-2-5-15(12)28-21(22)33/h1-2,4-5,7-8,10,16-18H,3,6,9H2,(H,28,33)/t16-,17+,18-,22+/m0/s1 |
InChI Key |
SQXMXBQFMSZHIC-RQXXJAGISA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)[C@]5(N2C1)C6=CC=CC=C6NC5=O |
Canonical SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)C5(N2C1)C6=CC=CC=C6NC5=O |
Origin of Product |
United States |
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